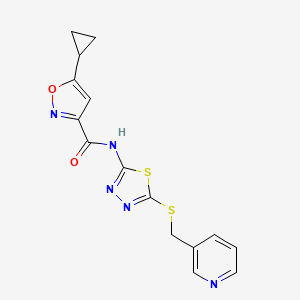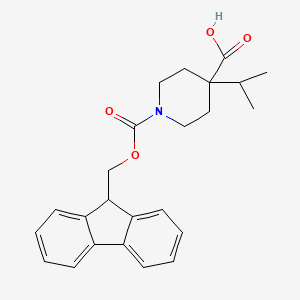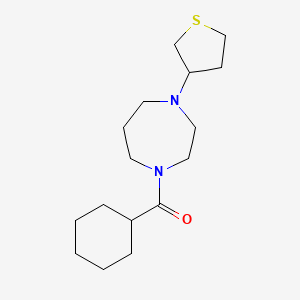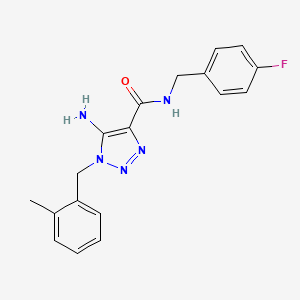
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.37 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC©OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 291.37 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate has been studied for its potential therapeutic applications in both in vivo and in vitro studies. In vivo studies have demonstrated the compound’s neuroprotective properties and its ability to reduce inflammation and oxidative stress. In vitro studies have shown that this compound can act as a potent agonist at the NMDA receptor, which is important for learning and memory.
Mechanism of Action
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate acts as an agonist at the NMDA receptor, which is involved in learning and memory. The compound binds to the receptor and activates it, resulting in the release of neurotransmitters that are involved in memory and learning. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which can lead to improved neurological function.
Biological Activity
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate has been shown to have a variety of biological activities. In vitro studies have demonstrated that the compound can act as a potent agonist at the NMDA receptor. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which can lead to improved neurological function.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications in both in vivo and in vitro studies. In vivo studies have demonstrated the compound’s neuroprotective properties and its ability to reduce inflammation and oxidative stress. In vitro studies have shown that this compound can act as a potent agonist at the NMDA receptor, which is important for learning and memory. Additionally, this compound has been shown to reduce the production of nitric oxide and reactive oxygen species, which can lead to improved neurological function.
Advantages and Limitations for Lab Experiments
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is a relatively simple molecule to synthesize and is relatively inexpensive. Additionally, the compound has a high affinity for the NMDA receptor and has been shown to act as a potent agonist. However, the compound is not very soluble in water, which can be a limitation in some lab experiments.
Future Directions
There are a variety of potential future directions for the study of Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate. These include further research into the compound’s potential therapeutic applications, such as its ability to reduce inflammation and oxidative stress. Additionally, further research could be done to explore the compound’s potential to treat neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Furthermore, research could be done to explore the compound’s potential to act as an agonist at other receptors, such as the serotonin receptor. Lastly, further research could be done to explore the compound’s potential to act as an agonist at other receptors, such as the GABA receptor.
Synthesis Methods
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is synthesized using a simple two-step reaction. In the first step, 4-methoxybenzaldehyde is reacted with 2-amino-thiophene-3-carboxylic acid in an aqueous solution to form this compound. In the second step, the reaction is heated to facilitate the formation of the desired compound. The yield of the reaction is typically greater than 95%.
properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)19-15(17)13-12(8-20-14(13)16)10-4-6-11(18-3)7-5-10/h4-9H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGWHHGAGIZMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)
![2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2782405.png)
![6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline](/img/structure/B2782406.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2782407.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2782409.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2782413.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2782415.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1H-pyrrole-2-sulfonamide](/img/structure/B2782424.png)

